(1R,2R)-2-Aminocyclopentanol
Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like IR, NMR, and MS to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Enzyme Inhibition
- Inhibition of Enzymatic Synthesis : Cycloleucine and its analogs, including structures similar to (1R,2R)-2-Aminocyclopentanol, have been investigated for their ability to inhibit the synthesis of S-adenosyl-L-methionine. These compounds show varied inhibitory activities based on their structural modifications, indicating their potential in enzyme inhibition studies (Coulter et al., 1974).
Pharmacological Research
- Inhibition of α-L-Fucosidases : Aminocyclopentitols, related to this compound, have shown selective inhibition of α-L-fucosidases. These compounds offer a basis for developing inhibitors with potential therapeutic applications (Blaser & Reymond, 2000).
Neuropharmacology
Metabotropic Glutamate Receptors : Research on analogs of 1-aminocyclopentane-1,3-dicarboxylic acid, a compound structurally related to this compound, has demonstrated selective activity for group II metabotropic glutamate receptors. This highlights their significance in studying neurological functions and disorders (Bräuner‐Osborne et al., 1997).
Excitatory Amino Acid Receptors : Stereoisomers of aminocyclopentane-1,3-dicarboxylic acid have been studied for their effects on metabotropic excitatory amino acid receptors, showing variations in potency, efficacy, and selectivity. This research aids in understanding receptor functions and developing targeted therapies (Schoepp et al., 1991).
Mechanism of Action
Target of Action
It’s worth noting that the compound’s structure is similar to that of certain myb transcription factors , which play a crucial role in various biological processes, including cell development, metabolism, and responses to environmental stress
Mode of Action
One study suggests that a compound with a similar structure, (1r,2r,3r,5s)-2,6,6-trimethylbicyclo[311]heptan-3-amine, showed excellent binding affinity for all selected target enzymes . This suggests that (1R,2R)-2-Aminocyclopentanol might interact with its targets in a similar manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Given its potential interaction with myb transcription factors , it could influence various cellular processes and pathways, including those related to cell development, metabolism, and responses to environmental stress .
Result of Action
Given its potential interaction with myb transcription factors , it could influence various cellular processes, potentially leading to changes in cell development, metabolism, and responses to environmental stress .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440241 | |
Record name | (1R,2R)-2-Aminocyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-03-7, 59260-76-3 | |
Record name | (1R,2R)-2-Aminocyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.